![molecular formula C14H23N5 B11728674 N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11728674.png)
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is a synthetic compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by its unique structure, which includes two pyrazole rings substituted with various alkyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: The initial step involves the cyclization of hydrazine derivatives with β-diketones to form the pyrazole ring.
Substitution reactions: The pyrazole ring is then subjected to various substitution reactions to introduce the desired alkyl groups at specific positions.
Coupling reactions: The final step involves coupling the substituted pyrazole rings to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve the use of resinous, nontoxic, thermally stable, and cost-effective catalysts such as Amberlyst-70. This catalyst offers a simple reaction workup and presents valuable eco-friendly attributes .
化学反応の分析
Types of Reactions
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole rings.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different substituents on the pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine derivatives, β-diketones, and various alkylating agents. Reaction conditions typically involve mild temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further modified to enhance their biological activities .
科学的研究の応用
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its diverse biological activities.
Biological Research: It is used in biological studies to understand its effects on various biological pathways and molecular targets.
Industrial Applications: The compound is explored for its potential use in the development of new materials and catalysts.
作用機序
The mechanism of action of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This can lead to changes in cellular processes and biological responses .
類似化合物との比較
Similar Compounds
Similar compounds to N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine include:
- N-(4-(2-(2-hydroxyethylamino)ethoxy)-3-(1-methyl-1H-pyrazol-5-yl)phenyl)-3-methoxybenzamide
- 1-(3-(4-bromo-1-methyl-1H-pyrazol-5-yl)-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-3-(4-chlorophenyl)urea
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the pyrazole rings, which imparts distinct biological activities and chemical properties compared to other pyrazole derivatives .
特性
分子式 |
C14H23N5 |
|---|---|
分子量 |
261.37 g/mol |
IUPAC名 |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C14H23N5/c1-6-18-9-13(12(5)16-18)7-15-14-11(4)8-19(17-14)10(2)3/h8-10H,6-7H2,1-5H3,(H,15,17) |
InChIキー |
LFAGSWFTODJRTF-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=N1)C)CNC2=NN(C=C2C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(1-Isopropyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B11728604.png)



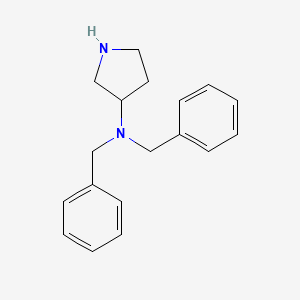
![1-(butan-2-yl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11728630.png)
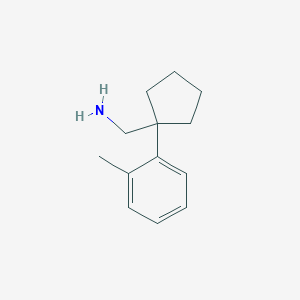
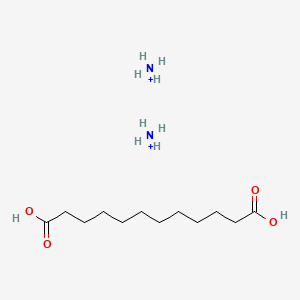
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11728650.png)
![(Z)-N-[1-(5-Methoxy-7-methyl-1-benzofuran-3-YL)ethylidene]hydroxylamine](/img/structure/B11728664.png)
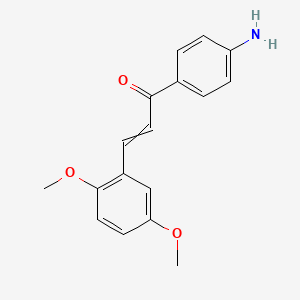
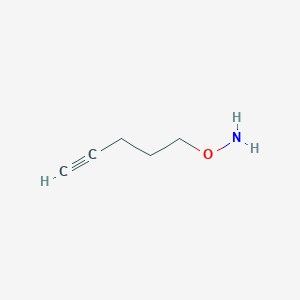
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11728673.png)
![[2-(diethylamino)ethyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11728678.png)
